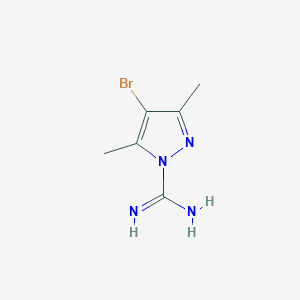

4-bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide

Description

Properties

IUPAC Name |

4-bromo-3,5-dimethylpyrazole-1-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN4/c1-3-5(7)4(2)11(10-3)6(8)9/h1-2H3,(H3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTIKBXUFSKJFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=N)N)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with cyanamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-Bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide with key analogs from the literature:

Key Differences and Implications

Saturation of the Pyrazole Core :

- The target compound features a fully unsaturated pyrazole ring, enhancing aromaticity and planarity compared to dihydro analogs (e.g., compounds from ). This structural rigidity may improve binding affinity in biological targets but reduce solubility .

In contrast, bromine on phenyl rings (e.g., 5-(4-bromophenyl) analogs) introduces steric hindrance and alters π-π stacking interactions . The diazenyl group in the nitrate salt () introduces conjugation and redox activity, which may enhance photophysical properties or reactivity in catalytic applications .

Physicochemical Properties: The nitrate salt (384.19 g/mol) has a higher molecular weight than the target compound (231.07 g/mol), likely improving crystallinity but reducing bioavailability.

Reactivity and Stability :

- Bromine on the pyrazole ring may make the target compound more susceptible to nucleophilic substitution compared to chloro or nitro analogs (e.g., 4-bromo-3:5-dinitroaniline derivatives in ).

- The carboximidamide group’s basicity could be modulated by adjacent substituents, with methyl groups providing steric protection against hydrolysis .

Biological Activity

4-Bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C7H10BrN5

- Molecular Weight : 232.09 g/mol

- CAS Number : 13369-76-1

The compound features a pyrazole ring substituted with bromine and dimethyl groups, contributing to its unique biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability:

- IC50 Value : 15 μM after 48 hours of treatment.

This suggests potential for further development as an anticancer therapeutic.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. It is believed to inhibit key enzymes involved in cellular processes:

- Enzyme Inhibition : The compound may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in rapidly dividing cells, such as cancer cells.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |

|---|---|---|

| This compound | 32 (S. aureus) | 15 (MCF-7) |

| 3-Methyl-1H-pyrazole | >128 | >50 |

| 5-Ethyl-2-methylpyrazole | 64 | 30 |

This table illustrates that the brominated derivative exhibits superior antimicrobial and anticancer activities compared to its analogs.

Q & A

Q. Advanced

- pH Control : Maintain neutral to slightly acidic conditions to avoid deprotonation of the NH group, which can lead to nucleophilic attack or dimerization.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the carboximidamide during halogenation or cross-coupling reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while avoiding protic solvents that promote hydrolysis .

How can computational chemistry aid in predicting the stability and reactivity of this compound derivatives?

Q. Advanced

- DFT Calculations : Model reaction pathways (e.g., bromination regioselectivity) using the InChI string (e.g., InChI=1/C6H9BrN2/c1-4-6(7)5(2)9(3)8-4/h1-3H3 from ) .

- Molecular Dynamics : Simulate tautomeric equilibria in solution to predict dominant forms under varying conditions .

- Docking Studies : Assess binding affinity of derivatives for biological targets (e.g., kinase inhibitors in ) .

What are the challenges in achieving regioselective bromination in pyrazole derivatives, and how can they be mitigated during synthesis?

Q. Advanced

- Challenge : Competing bromination at C3/C5 positions due to electron-donating methyl groups.

- Mitigation :

- Use directing groups (e.g., sulfonamide in ) to orient electrophiles toward C4 .

- Adjust stoichiometry (e.g., 1.2 eq. Br₂) and reaction time (≤2 hrs) to favor mono-substitution .

- Monitor via TLC and quench reactions at partial conversion to isolate intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.